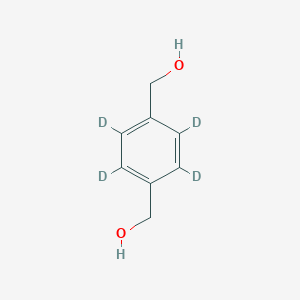
1,4-Di(hydroxymethyl)benzene-d4
Cat. No. B118106
Key on ui cas rn:
1158734-28-1
M. Wt: 142.19 g/mol
InChI Key: BWVAOONFBYYRHY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04224254
Procedure details


Using a similar method to Example 1, a mixture of 200 parts of 4-(hydroxymethyl)-benzyl alcohol and 400 parts of dioxane with 290 parts of air is passed per hour over the catalyst at 600° C. and 1.1 bar. The residence time is 0.05 second and the throughput is 0.3 tonne/m2.h. 124 parts of terephthaldialdehyde (in the form of a 22 percent strength by weight solution) are obtained per hour, corresponding to a yield of 63% of theory. The conversion is 92 percent and the space-time yield is 6 grams of terephthaldialdehyde per cm3 of catalyst volume per hour.
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1>O1CCOCC1>[CH:4]1[C:3]([CH:2]=[O:1])=[CH:10][CH:9]=[C:6]([CH:7]=[O:8])[CH:5]=1
|
Inputs


Step One
[Compound]
|
Name
|
200
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(CO)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
is passed per hour over the catalyst at 600° C.
|
Outcomes


Product
Details
Reaction Time |
0.05 s |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1C=O)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
